4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
Description
exo-THPO: , or 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazol, is a synthetic organic compound known for its role as a selective inhibitor of gamma-aminobutyric acid (GABA) transporters in astrocytes. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C7H10N2O2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h4H,1-3,8H2,(H,9,10) |
InChI Key |
OAJLTKZYCPGQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)ONC2=O)N |
Synonyms |
3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol hydrobromide THPO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of exo-THPO typically involves the synthesis of its precursor, tetrakis(hydroxymethyl)phosphonium chloride (THPC). The conversion of THPC to exo-THPO is achieved through oxidative deformylation using lead carbonate in n-propyl alcohol. The reaction proceeds via the formation of tetrakis(hydroxymethyl)phosphonium hydroxide, followed by deformylation to tris(hydroxymethyl)phosphine, which is then oxidized to exo-THPO .
Industrial Production Methods: Industrial production of exo-THPO follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of lead carbonate as an oxidizing agent is common, and the reaction is facilitated by azeotropic distillation of di-n-propylformal and n-propyl alcohol .
Chemical Reactions Analysis
Types of Reactions: exo-THPO undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzisoxazol ring.
Substitution: Substitution reactions, particularly on the amino group, lead to the formation of N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Lead carbonate in n-propyl alcohol is commonly used.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Alkylating agents such as methyl iodide for N-alkylation.
Major Products:
N-methyl-exo-THPO: A potent anticonvulsant derivative.
N-acetyloxyethyl-exo-THPO: A selective inhibitor of astroglial GABA uptake.
Scientific Research Applications
Chemistry: exo-THPO is used as a lead compound in the development of selective GABA uptake inhibitors. Its derivatives are studied for their potential to modulate GABAergic neurotransmission.
Biology: In biological research, exo-THPO is used to study the role of GABA transporters in neurons and astrocytes. It helps in understanding the mechanisms underlying inhibitory neurotransmission and seizure activity .
Medicine: exo-THPO and its derivatives are investigated for their anticonvulsant properties. They have shown promise in animal models of epilepsy, highlighting their potential as therapeutic agents .
Industry: The compound is used in the development of flame-retardant materials. Its derivatives are incorporated into polymers to enhance their flame resistance and thermal stability .
Mechanism of Action
exo-THPO exerts its effects by selectively inhibiting GABA transporters in astrocytes. This inhibition increases the availability of GABA in the synaptic cleft, enhancing inhibitory neurotransmission and reducing seizure activity. The compound targets the GABA transporter proteins, modulating their function and preventing the reuptake of GABA into astrocytes .
Comparison with Similar Compounds
N-methyl-exo-THPO: A derivative with potent anticonvulsant activity.
N-acetyloxyethyl-exo-THPO: A selective inhibitor of astroglial GABA uptake.
Tiagabine: A well-known GABA reuptake inhibitor used in the treatment of epilepsy.
Uniqueness: exo-THPO is unique due to its high selectivity for astroglial GABA transporters. This selectivity makes it a valuable tool in studying the role of astrocytes in inhibitory neurotransmission and seizure control. Its derivatives, such as N-methyl-exo-THPO, have shown significant anticonvulsant activity, making them promising candidates for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
